molecular formula C15H18N2O B569139 N,N-Didesmethyldoxylamine CAS No. 78868-04-9

N,N-Didesmethyldoxylamine

Cat. No.: B569139
CAS No.: 78868-04-9
M. Wt: 242.322
InChI Key: TWDYZENQYRFODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

N,N-Didesmethyldoxylamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its effects on histamine receptors and its potential use in developing new antihistaminic drugs.

    Medicine: Research is ongoing to explore its sedative and hypnotic properties for potential therapeutic applications.

    Industry: this compound is used in the production of pharmaceuticals and other chemical products

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Didesmethyldoxylamine can be synthesized through the N-dealkylation of Doxylamine. This process involves the removal of methyl groups from the nitrogen atoms in Doxylamine. The reaction typically requires a strong base and an appropriate solvent to facilitate the dealkylation process .

Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where Doxylamine undergoes controlled N-dealkylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of catalysts to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions: N,N-Didesmethyldoxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

N,N-Didesmethyldoxylamine exerts its effects by interacting with histamine H1 receptors. It acts as an antagonist, blocking the action of histamine and thereby reducing allergic reactions and inducing sedation. The compound’s sedative effects are due to its ability to cross the blood-brain barrier and interact with central nervous system receptors .

Comparison with Similar Compounds

Uniqueness: N,N-Didesmethyldoxylamine is unique due to its specific metabolic pathway and its distinct pharmacological profile. Unlike its parent compound Doxylamine, this compound has a different set of interactions with histamine receptors, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-15(18-12-10-16,13-7-3-2-4-8-13)14-9-5-6-11-17-14/h2-9,11H,10,12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDYZENQYRFODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40822622
Record name 2-[1-Phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40822622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78868-04-9
Record name N,N-Didesmethyldoxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078868049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[1-Phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40822622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIDESMETHYLDOXYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P0QF5KR0F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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